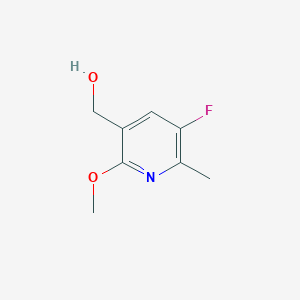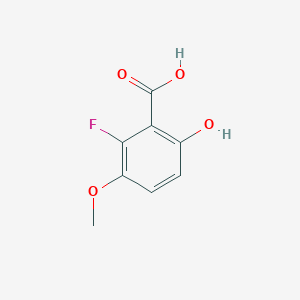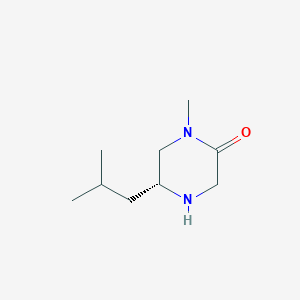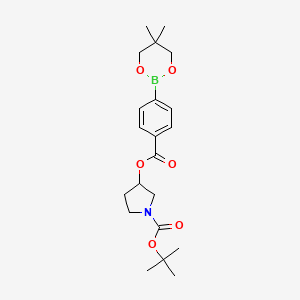
(5-Fluoro-2-methoxy-6-methylpyridin-3-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Fluoro-2-methoxy-6-methylpyridin-3-yl)methanol is a fluorinated pyridine derivative with the molecular formula C8H10FNO2. This compound is characterized by the presence of a fluorine atom, a methoxy group, and a methyl group attached to a pyridine ring, along with a methanol moiety. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the treatment of 3,5-dichloro-2,4,6-trifluoropyridine or 3-chloro-2,4,5,6-tetrafluoropyridine with sodium methoxide, followed by reduction using palladium on carbon (Pd/C) in the presence of ammonium formate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(5-Fluoro-2-methoxy-6-methylpyridin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the fluorine atom or other substituents.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be employed.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium hydride (NaH) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol moiety can yield the corresponding aldehyde or carboxylic acid, while substitution reactions can lead to the formation of various substituted pyridine derivatives.
Applications De Recherche Scientifique
(5-Fluoro-2-methoxy-6-methylpyridin-3-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated pyridine derivatives.
Biology: The compound’s fluorinated nature makes it useful in studying the effects of fluorine substitution on biological activity.
Medicine: Fluorinated compounds are often explored for their potential therapeutic properties, including as enzyme inhibitors or receptor modulators.
Mécanisme D'action
The mechanism of action of (5-Fluoro-2-methoxy-6-methylpyridin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The fluorine atom’s electron-withdrawing nature can influence the compound’s reactivity and binding affinity to various biological targets. The methoxy and methyl groups can also play a role in modulating the compound’s overall activity and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(5-Fluoro-3-methoxypyridin-2-yl)methanol: Similar in structure but with different positioning of the methoxy group.
(5-Fluoro-3-methylpyridin-2-yl)methanol: Similar but with a different positioning of the methyl group.
Quinolinyl-pyrazoles: These compounds share some structural similarities and are also studied for their biological activities.
Uniqueness
(5-Fluoro-2-methoxy-6-methylpyridin-3-yl)methanol is unique due to its specific substitution pattern on the pyridine ring, which can result in distinct chemical and biological properties compared to other fluorinated pyridine derivatives. The presence of both methoxy and methyl groups, along with the fluorine atom, provides a unique combination of electronic and steric effects that can influence the compound’s reactivity and interactions with biological targets.
Propriétés
Formule moléculaire |
C8H10FNO2 |
|---|---|
Poids moléculaire |
171.17 g/mol |
Nom IUPAC |
(5-fluoro-2-methoxy-6-methylpyridin-3-yl)methanol |
InChI |
InChI=1S/C8H10FNO2/c1-5-7(9)3-6(4-11)8(10-5)12-2/h3,11H,4H2,1-2H3 |
Clé InChI |
WFZXXYZKMULQOU-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C(=N1)OC)CO)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Dimethyl (5-chlorothiazolo[5,4-b]pyridin-2-yl)carbonimidodithioate](/img/structure/B14032889.png)



![(4-Bromo-2-fluoro-[1,1'-biphenyl]-3-yl)(methyl)sulfane](/img/structure/B14032903.png)

![2-[(2-Methoxyphenyl)methoxy]benzoic acid](/img/structure/B14032921.png)
![8,11-Dioxadispiro[3.2.47.24]tridecan-2-OL](/img/structure/B14032928.png)





